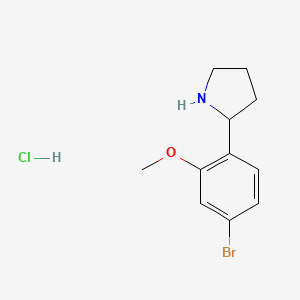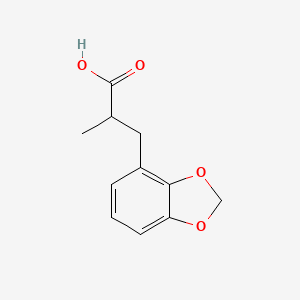
3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid, also known as MDMA, is a psychoactive drug that is commonly used recreationally. The chemical compound was first synthesized in 1912 by Merck, a German pharmaceutical company, and was later rediscovered in the 1970s by Alexander Shulgin, an American pharmacologist. MDMA has been the subject of extensive scientific research due to its potential therapeutic benefits, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety.
Mecanismo De Acción
3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotions, and behavior. 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid also increases the release of oxytocin, a hormone that is associated with social bonding and trust.
Biochemical and Physiological Effects:
3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid has a number of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature. 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid also causes the release of stress hormones such as cortisol and adrenaline. In addition, 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid can cause dehydration, electrolyte imbalances, and liver and kidney damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be administered in a controlled manner. However, there are also several limitations to using 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid in laboratory experiments. The drug has a high potential for abuse and can be difficult to obtain legally. In addition, the effects of 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid can vary widely depending on the individual and the environment in which it is administered.
Direcciones Futuras
There are several areas of future research that could be explored with regards to 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid. One area of interest is the use of 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid in the treatment of other psychiatric disorders such as depression and anxiety. Another area of research could focus on the development of new 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid analogs that have fewer side effects and greater therapeutic potential. Finally, more research could be done to better understand the long-term effects of 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid use on the brain and body.
Métodos De Síntesis
The synthesis of 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid involves several chemical reactions. The primary precursor chemicals used in the synthesis are safrole and methylamine. The safrole is first converted to isosafrole, which is then converted to 3,4-methylenedioxyphenyl-2-propanone (MDP2P) through a series of chemical reactions. MDP2P is then reduced to 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid using a reducing agent such as aluminum amalgam.
Aplicaciones Científicas De Investigación
3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid has been the subject of numerous scientific studies due to its potential therapeutic benefits. One of the most promising areas of research involves the use of 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid in the treatment of PTSD. Studies have shown that 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid-assisted psychotherapy can significantly reduce symptoms of PTSD in patients who have not responded to traditional treatments.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-4-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(11(12)13)5-8-3-2-4-9-10(8)15-6-14-9/h2-4,7H,5-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTQIENKOOHZFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C(=CC=C1)OCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline](/img/structure/B2419057.png)
![N-(2-(dimethylamino)ethyl)-4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2419058.png)

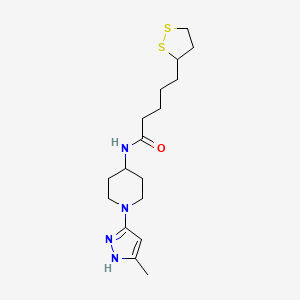

![3-cyclohexyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B2419067.png)
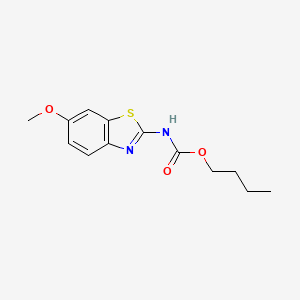
![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-mesitylacetamide](/img/structure/B2419071.png)
![2-ethoxy-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2419074.png)
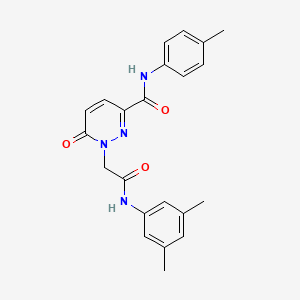
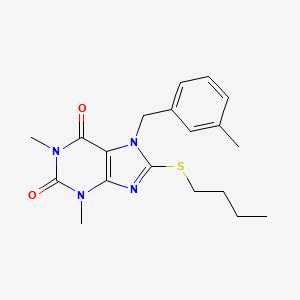
![{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2419077.png)
![Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-7-ol;dihydrochloride](/img/structure/B2419078.png)
